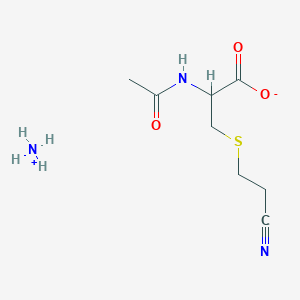

Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate

Description

Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate is an ammonium salt comprising a 2-acetamidopropanoate backbone functionalized with a 2-cyanoethylsulfanyl group at the 3-position. The anion’s structure includes:

- A propanoate core (C3H5O2<sup>−</sup>) with a 2-acetamido (-NHCOCH3) substituent.

- A 3-(2-cyanoethylsulfanyl) group (-S-CH2CH2CN), introducing sulfur and nitrile functionalities.

The azanium cation (NH4<sup>+</sup>) balances the charge, yielding a molecular formula of C8H16N3O3S (calculated molecular weight: ~234.1 g/mol). This compound’s structural features suggest applications in medicinal chemistry (e.g., amino acid analogs) or materials science, leveraging its polar nitrile and thioether groups for reactivity or solubility modulation .

Properties

Molecular Formula |

C8H15N3O3S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate |

InChI |

InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3 |

InChI Key |

ARTXYBVDCHAPSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CSCCC#N)C(=O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.

Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, then leaving it to stir at room temperature overnight.

Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at 150°C.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Azanium;2-acetamido-3-(2-cyanoethylsulfanyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a 2-acetamidopropanoate backbone with several analogs, but differences in the 3-position substituent critically influence properties:

Key Comparative Insights

Molecular Weight and Substituent Size: The target compound (234.1 g/mol) is lighter than the ethynylphenyl derivative (395.09 g/mol) but heavier than the pyrazolyl analog (211.22 g/mol) . The cyanoethylsulfanyl group adds moderate bulk compared to aromatic or heterocyclic substituents.

However, the hydroxyphenyl analog may exhibit higher solubility due to its phenolic -OH group.

Reactivity :

- The thioether group in the target compound is prone to oxidation (forming sulfoxides/sulfones), unlike the stable alkyne or aromatic groups in analogs . The nitrile group could undergo hydrolysis to carboxylic acids under acidic/basic conditions, offering synthetic versatility.

Thermal Stability: The amorphous melting point of the ethynylphenyl analog (86.9–88.8°C) suggests moderate stability.

Biological Relevance: The pyrazolyl derivative and hydroxyphenyl analog may interact with biological targets via hydrogen bonding (pyrazole N) or phenolic -OH. The target’s nitrile group could act as a hydrogen bond acceptor or participate in click chemistry, similar to ethynyl groups .

Research Implications

- Synthetic Chemistry: The cyanoethylsulfanyl group offers a handle for nucleophilic substitution or oxidation reactions, distinguishing it from inert aryl substituents .

- Material Science: Thioether linkages could enhance polymer crosslinking or metal coordination, contrasting with the non-coordinating hydroxyphenyl group .

Biological Activity

Azanium; 2-acetamido-3-(2-cyanoethylsulfanyl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes an acetamido group and a cyanoethylsulfanyl moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly enzymes and receptors involved in metabolic processes.

The biological activity of Azanium; 2-acetamido-3-(2-cyanoethylsulfanyl)propanoate is primarily attributed to its ability to modulate enzymatic activities. Research indicates that it may act as an inhibitor of specific enzymes linked to inflammatory pathways and cancer progression.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a significant role in immune regulation and tumor biology .

- Antioxidant Activity : Preliminary studies suggest that it might exhibit antioxidant properties, potentially reducing oxidative stress in cellular environments.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of Azanium; 2-acetamido-3-(2-cyanoethylsulfanyl)propanoate:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | IDO Inhibition | In vitro assays | Significant reduction in IDO activity at concentrations above 10 µM. |

| Study 2 | Antioxidant Effects | Cell culture models | Increased cell viability under oxidative stress conditions. |

| Study 3 | Anti-inflammatory Effects | Animal models | Decreased inflammatory markers in serum after treatment. |

Case Study 1: IDO Inhibition in Cancer Models

In a study focusing on cancer immunotherapy, Azanium was administered to murine models bearing tumors. The results indicated a marked decrease in tumor growth correlated with reduced levels of kynurenine, a metabolite produced by IDO activity. This suggests that the compound may enhance anti-tumor immunity by inhibiting IDO .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective potential of Azanium against neurodegenerative disorders. The compound was tested in models of oxidative stress-induced neuronal damage. Results showed that treatment with Azanium significantly preserved neuronal integrity and function, indicating its potential as a therapeutic agent for neuroprotection .

Research Findings

Recent research has highlighted the following findings regarding the compound's biological activity:

- Anti-cancer Properties : Azanium has been associated with reduced tumor proliferation rates in various cancer cell lines.

- Immunomodulatory Effects : It exhibits potential to modulate immune responses, particularly through IDO inhibition, which may be beneficial in cancer therapy.

- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, making it a candidate for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.